molecular formula C21H18N4O2S B2615158 3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1115898-58-2

3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide

Cat. No. B2615158
CAS RN: 1115898-58-2
M. Wt: 390.46
InChI Key: CXUZCAGIPKDYAN-UHFFFAOYSA-N
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Description

3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is known to exhibit potent biological activity. In

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Cisapride , a substituted piperidinyl benzamide, is an example of how piperidine derivatives are used as prokinetic agents in gastrointestinal motility disorders. Cisapride's mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988).

Binding Mechanisms

The DNA minor groove binder Hoechst 33258 demonstrates the role of piperazine derivatives in binding to the minor groove of DNA, specifically targeting AT-rich sequences. This highlights the potential of piperidine and its derivatives in studying DNA-protein interactions and as tools in molecular biology for chromosome and nuclear staining (Issar & Kakkar, 2013).

Medicinal Chemistry

Piperazine derivatives are central to the design of compounds targeting D2-like receptors , indicating their importance in developing antipsychotic agents. The study of these compounds helps understand the contributions of pharmacophoric groups to the potency and selectivity of binding affinity at these receptors (Sikazwe et al., 2009).

Synthetic Applications

The synthesis and application of piperidine derivatives in creating N-heterocycles showcase their versatility in organic chemistry. Tert-butanesulfinamide, for example, has been extensively used in asymmetric synthesis, offering pathways to piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents (Philip et al., 2020).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-27-21)15-5-8-17(28-3)9-6-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZCAGIPKDYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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